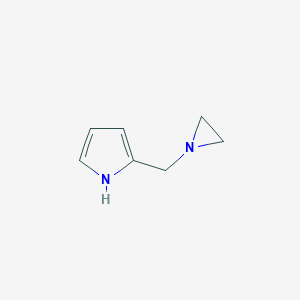

2-(aziridin-1-ylmethyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aziridin-1-ylmethyl)-1H-pyrrole is an organic compound that features both an aziridine and a pyrrole ring Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity, while pyrroles are five-membered nitrogen-containing heterocycles that are commonly found in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aziridin-1-ylmethyl)-1H-pyrrole typically involves the formation of the aziridine ring followed by its attachment to the pyrrole ring. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring, which is then coupled with a pyrrole derivative . Another approach involves the addition of nitrenes to alkenes to form the aziridine ring, followed by its attachment to the pyrrole ring .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . The Wenker synthesis, which involves the conversion of aminoethanol to the sulfate ester followed by base-induced sulfate elimination, is another industrial method used to produce aziridines .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aziridin-1-ylmethyl)-1H-pyrrole undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amine derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include electrophilic nitrogen sources for aziridination, strong bases for ring-opening reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening can lead to the formation of amine derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly for the preparation of functionalized pyrroles. Its applications include:

- Aziridine Ring-Opening Reactions : The aziridine moiety in 2-(aziridin-1-ylmethyl)-1H-pyrrole can undergo regioselective ring-opening reactions. These reactions allow for the formation of multi-substituted pyrroles through nucleophilic attacks by various reagents. For instance, studies have demonstrated the successful synthesis of pyrroles with moderate to high yields using different nucleophiles such as thiols and alcohols under optimized conditions .

- Paal-Knorr Cyclization : This compound can participate in the Paal-Knorr cyclization, a well-known method for synthesizing pyrroles from 1,4-dicarbonyl compounds. The cyclization involves the formation of a pyrrole ring through dehydration of a suitable precursor .

- Functionalization of Pyrroles : The presence of the aziridine group allows for further functionalization of the pyrrole core, enhancing its chemical diversity. This is particularly useful for creating derivatives with specific electronic or steric properties for targeted applications .

Research has indicated promising biological activities associated with this compound and its derivatives:

- Anticancer Properties : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies reported that certain aziridine-substituted compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation, suggesting potential as anticancer agents .

- Antimicrobial Activity : The compound's structural features may contribute to antimicrobial properties, making it a candidate for developing new antibacterial or antifungal agents. Research into related compounds has highlighted their effectiveness against resistant strains of bacteria .

Case Studies and Research Findings

Several studies illustrate the utility of this compound in practical applications:

Wirkmechanismus

The mechanism of action of 2-(aziridin-1-ylmethyl)-1H-pyrrole involves its high ring strain and reactivity, particularly of the aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can disrupt biological processes, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridine-1-carbaldehyde Oximes: These compounds also contain an aziridine ring and have been studied for their cytotoxic activity and potential as anticancer agents.

Uniqueness

2-(Aziridin-1-ylmethyl)-1H-pyrrole is unique due to the combination of aziridine and pyrrole rings in a single molecule.

Biologische Aktivität

2-(Aziridin-1-ylmethyl)-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of both aziridine and pyrrole moieties, which contribute to its reactivity and biological properties. The compound can undergo various chemical transformations, making it a versatile scaffold for drug development.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that pyrrole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The inhibition of heat shock protein 27 (Hsp27) by these compounds has been linked to increased apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Mechanism of Action | Findings |

|---|---|---|---|

| PC12 | Hsp27 inhibition | Reduced cell viability; increased apoptosis | |

| Various | COX-2 inhibition | Decreased inflammation; reduced tumor growth |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. In particular, studies have shown that pyrrole derivatives can mitigate oxidative stress and neuroinflammation associated with conditions like Parkinson's disease (PD). The modulation of lipid peroxidation and suppression of pro-inflammatory pathways are critical mechanisms through which these compounds exert their protective effects .

Table 2: Neuroprotective Studies

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanisms may involve disruption of bacterial cell membranes or interference with metabolic processes.

Table 3: Antimicrobial Studies

| Study Reference | Bacterial Strain | Activity Detected |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Salmonella typhi | Bactericidal effect |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Hsp27 : Disruption of Hsp27 function leads to enhanced apoptosis in cancer cells.

- Modulation of COX Pathways : Compounds have shown the ability to inhibit COX enzymes, reducing inflammatory responses.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), these compounds help protect neuronal cells from damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound and its derivatives:

- Cancer Treatment : In a study involving human cancer cell lines, treatment with pyrrole derivatives resulted in significant reductions in cell proliferation and enhanced apoptotic markers.

- Neuroprotection in PD Models : Pre-treatment with pyrrole derivatives in cellular models exposed to neurotoxins demonstrated a decrease in cell death and improved neuronal survival rates.

Eigenschaften

IUPAC Name |

2-(aziridin-1-ylmethyl)-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7(8-3-1)6-9-4-5-9/h1-3,8H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXAYLULTDFKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CC2=CC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.